ethyl (3R)-4-azido-3-hydroxybutanoate
Overview
Description
Ethyl (3R)-4-azido-3-hydroxybutanoate is an organic compound with a unique structure that includes an azido group, a hydroxy group, and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-4-azido-3-hydroxybutanoate typically involves the esterification of a hydroxy acid followed by the introduction of the azido group. One common method is the reaction of ethyl 3-hydroxybutanoate with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-4-azido-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of the azido group.
Substitution: Sodium azide (NaN₃) is a common reagent for introducing the azido group via nucleophilic substitution.
Major Products Formed
Oxidation: The major product is ethyl 3-oxo-4-azidobutanoate.
Reduction: The major product is ethyl (3R)-4-amino-3-hydroxybutanoate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl (3R)-4-azido-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3R)-4-azido-3-hydroxybutanoate involves its reactivity due to the presence of the azido and hydroxy groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxy group can undergo various modifications, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl (3R)-4-azido-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 3-hydroxybutanoate: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Ethyl 4-azidobutanoate: Lacks the hydroxy group, limiting its applications in biochemistry.
Ethyl (3R)-4-amino-3-hydroxybutanoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
ethyl (3R)-4-azido-3-hydroxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYETVPZNVYFE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN=[N+]=[N-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CN=[N+]=[N-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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